molecular formula C10H13FN2O5 B12392055 1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

Cat. No.: B12392055
M. Wt: 260.22 g/mol
InChI Key: XFLCLDYCKOUGAR-AOXOCZDOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione is a synthetic nucleoside analog. This compound is structurally related to naturally occurring nucleosides and has been studied for its potential applications in antiviral and anticancer therapies. Its unique structure, which includes a fluorine atom and hydroxyl groups, contributes to its biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the sugar moiety, which is often derived from D-ribose or D-arabinose.

    Glycosylation: The fluorinated sugar is then coupled with a pyrimidine base, such as thymine, using glycosylation reactions. This step often requires the use of Lewis acids like trimethylsilyl trifluoromethanesulfonate (TMSOTf) as catalysts.

    Deprotection: The final step involves the removal of protecting groups to yield the desired nucleoside analog.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: The compound can be reduced to form deoxy analogs using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: PCC, Dess-Martin periodinane, and other mild oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4), and catalytic hydrogenation.

    Substitution: Nucleophiles like thiols, amines, and alcohols in the presence of base catalysts.

Major Products:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Deoxy analogs.

    Substitution Products: Thiol, amine, and alcohol derivatives.

Scientific Research Applications

1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.

    Biology: Studied for its effects on DNA and RNA synthesis, as well as its potential to inhibit viral replication.

    Medicine: Investigated as a potential antiviral and anticancer agent due to its ability to interfere with nucleic acid metabolism.

    Industry: Utilized in the development of diagnostic tools and therapeutic agents.

Mechanism of Action

The mechanism of action of 1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione involves its incorporation into nucleic acids. Once incorporated, it can inhibit DNA and RNA polymerases, leading to the termination of nucleic acid synthesis. This inhibition disrupts viral replication and cancer cell proliferation. The fluorine atom enhances the compound’s stability and resistance to enzymatic degradation, making it more effective in its biological activity.

Comparison with Similar Compounds

    2’-Fluoro-2’-deoxycytidine: Another nucleoside analog with antiviral properties.

    5-Fluorouracil: A widely used anticancer agent that inhibits thymidylate synthase.

    Clevudine: An antiviral drug used for the treatment of hepatitis B.

Uniqueness: 1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione is unique due to its specific combination of a fluorine atom and hydroxyl groups, which confer enhanced stability and biological activity. Its ability to inhibit both DNA and RNA synthesis makes it a versatile compound for various therapeutic applications.

Properties

Molecular Formula

C10H13FN2O5

Molecular Weight

260.22 g/mol

IUPAC Name

1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H13FN2O5/c1-4-2-13(10(17)12-8(4)16)9-7(15)6(11)5(3-14)18-9/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)/t5-,6?,7+,9-/m1/s1

InChI Key

XFLCLDYCKOUGAR-AOXOCZDOSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)F)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.